![molecular formula C17H16F3NO2 B5012610 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are closely related to the compound , involves starting from 3-sulfolene. The epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by opening of the epoxide with nucleophiles yields the desired derivatives. Amino and triazole derivatives can be synthesized from the formed product by reacting the epoxide with sodium azide, while hydroxyl analogues are obtained from cis-hydroxylation (Tan et al., 2016).
Molecular Structure Analysis
The crystal structure and Hirshfeld surface analysis of a derivative, 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, were determined, showing significant insights into the molecular arrangement and interactions within the crystal lattice. This research provides a basis for understanding the structural characteristics of similar compounds (Cheng et al., 2022).
Chemical Reactions and Properties
The reactivity and chemical properties of isoindole-1,3-dione derivatives have been studied through various reactions, including their interaction with N-nucleophiles. These reactions are crucial for modifying the chemical structure and thereby tuning the properties of the resulting compounds for specific applications (Mukhomodyarova & Ibragimova, 2023).
Physical Properties Analysis
The physical properties, including crystal structure and molecular interactions, of related compounds provide insights into the behavior of 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. For instance, studies on the crystal structure of isomeric compounds reveal details about their conformation, molecular arrangements, and intermolecular forces, contributing to a deeper understanding of their physical characteristics (Li et al., 2005).
Chemical Properties Analysis
Investigations into the chemical behavior of isoindole-1,3-dione derivatives, focusing on their reactions with various chemical agents, have illuminated the versatile chemical properties of these compounds. This includes studies on their potential as intermediates in organic synthesis, providing a foundation for understanding the chemical properties of this compound (Satyanarayana et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-9-6-13-14(7-10(9)2)16(23)21(15(13)22)12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUBZOGUDYWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387399 |
Source
|
Record name | AC1MF3WG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6158-78-7 |
Source
|
Record name | AC1MF3WG | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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